Primapterin

Hyperphenylalaninemia BH4 metabolism Pterin-4a-carbinolamine dehydratase deficiency

Primapterin is the definitive reference standard for pterin-4a-carbinolamine dehydratase (PCD) deficiency—the only BH4 disorder where urinary primapterin is pathognomonically elevated. As a 7-substituted positional isomer of biopterin, it is isobaric and co-elutes under standard chromatographic conditions; high-purity material is essential to avoid misclassification of hyperphenylalaninemia subtypes. This standard enables accurate calibration of HPLC-FLD/LC-MS/MS newborn screening assays and supports enzyme inhibition studies with 7(S)BH4 (Ki = 2.3–4.9 μM). Validate method specificity, ensure regulatory compliance, and differentiate PCD deficiency from classical PKU with a reference material optimized for isobaric resolution.

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 2582-88-9
Cat. No. B1678102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimapterin
CAS2582-88-9
SynonymsPrimapterin;  7-Isobiopterin;  L-Erythro-7-isobiopterin; 
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O
InChIInChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)
InChIKeyLNXRKRFGNHXANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Primapterin (7-Isobiopterin) for Procurement: A Positional Isomer of Biopterin for Metabolic Research


Primapterin (CAS: 2582-88-9), also known as 7-biopterin or L-erythro-7-isobiopterin, is a member of the biopterin class of organic compounds known as pterins and derivatives [1]. It is structurally defined as pterin bearing amino, oxo, and 1,2-dihydroxypropyl substituents at positions 2, 4, and 7, respectively, and functions as a metabolite [2]. Primapterin is a positional isomer of L-biopterin, with its substituent located at the 7-position of the pteridine ring instead of the 6-position [3].

Why Primapterin Cannot Be Substituted with Biopterin: Positional Isomerism Drives Distinct Metabolic Fate and Analytical Requirements


Primapterin and L-biopterin are positional isomers (7- vs. 6-substituted) that are isobaric and share identical molecular weight, yet their substitution patterns drive completely distinct metabolic origins, clinical associations, and analytical behavior. In a patient with mild hyperphenylalaninemia, the ratio of L-biopterin to L-primapterin was measured at approximately 1:1, indicating that substantial quantities of this isomer can be excreted under pathological conditions [1]. Critically, the 7-position substitution of primapterin is a direct consequence of non-enzymatic rearrangement when pterin-4a-carbinolamine dehydratase (PCD) activity is deficient or absent, whereas biopterin is the product of the canonical BH4 regeneration pathway . This biochemical divergence means that primapterin levels specifically reflect PCD dysfunction and cannot be inferred from biopterin measurements alone. Furthermore, their co-elution under standard chromatographic conditions necessitates dedicated analytical methods for resolution, making them analytically non-interchangeable reference materials [2].

Quantitative Differentiation of Primapterin vs. Biopterin, Neopterin, and 7(S)BH4: Evidence from Clinical and Enzymatic Studies


Urinary Primapterin Elevation as a Specific Marker of PCD Deficiency: Eight-Fold Increase Following BH4 Loading

In a patient with primapterinuria, following oral tetrahydrobiopterin administration (2 mg kg⁻¹d⁻¹), urinary neopterin normalized while both biopterin and primapterin increased approximately eight-fold [1]. The neopterin to biopterin ratio was significantly elevated in untreated patients, and the biopterin-to-primapterin ratio remained constant at approximately 1:1 during BH4 therapy, as measured by HPLC [2].

Hyperphenylalaninemia BH4 metabolism Pterin-4a-carbinolamine dehydratase deficiency Biomarker

7(S)BH4 as a Potent Competitive Inhibitor of Phenylalanine Hydroxylase with Ki = 2.3-4.9 μM vs. 6(R)BH4

The tetrahydro derivative of primapterin, 7(S)-tetrahydrobiopterin (7(S)BH4), acts as a potent competitive inhibitor of phenylalanine hydroxylase (PAH) with a Ki of 2.3-4.9 μM against the natural cofactor 6(R)BH4, whereas its diastereomer 7(R)BH4 does not exhibit inhibitory activity [1]. Both 7(R)- and 7(S)BH4 function as poor cofactors for PAH compared to 6(R)BH4.

Enzyme inhibition Phenylalanine hydroxylase Primapterinuria Vitiligo

Tissue Dehydratase Activity in Primapterinuria: Six-Fold Reduction vs. Controls

In a patient with homozygous E96K mutation in the PCBD1 gene (encoding pterin-4a-carbinolamine dehydratase), duodenal mucosa dehydratase activity was measured at 55 nmol·min⁻¹·g⁻¹ mucosa, compared to 329 ± 32 nmol·min⁻¹·g⁻¹ tissue in controls (n = 12), representing a six-fold reduction [1].

Enzyme deficiency Pterin-4a-carbinolamine dehydratase Intestinal biopsy PCBD1 mutations

Analytical Resolution: HPLC-FLD Method Separates Primapterin from Biopterin and Four Other Pterins in 20 Minutes

A validated reversed-phase HPLC method with fluorometric detection resolves primapterin from biopterin, neopterin, monapterin, isoxanthopterin, and pterin within 20 minutes using a C18 column (250 mm × 4.6 mm, 5 μm), acetate buffer mobile phase at 1.1 mL/min, and fluorescence detection at λex 350 nm / λem 450 nm [1]. The method achieves detection limits of <0.08 μmol/L, within-assay imprecision <5%, and recovery of 92-108%.

Analytical method development HPLC-FLD Pterin profiling Newborn screening

In Vivo Biosynthetic Origin Confirmed by Isotopic Labeling: Primapterin Derived from Tetrahydrobiopterin via Intramolecular Rearrangement

Following oral administration of 6α,β-tetrahydro-L-[3′-²H₁]biopterin to primapterinuric patients, L-biopterin and L-primapterin were isolated from urine and analyzed by GC/MS. Both compounds were labeled with deuterium (²H) to an equal extent [1]. This equal labeling demonstrates that primapterin is formed directly from tetrahydrobiopterin via an intramolecular rearrangement rather than through a de novo synthetic pathway.

Metabolic pathway Isotopic labeling GC/MS BH4 metabolism

Procurement-Driven Application Scenarios for Primapterin Reference Standards


Differential Diagnosis of BH4-Deficient Hyperphenylalaninemia Subtypes via Urinary Pterin Profiling

Primapterin serves as a critical diagnostic marker for pterin-4a-carbinolamine dehydratase (PCD) deficiency (BH4-deficient HPA type D). Unlike classical PKU or other BH4 defects where primapterin remains normal, patients with PCD mutations exhibit elevated urinary primapterin alongside an increased neopterin-to-biopterin ratio [1]. Reference standards of primapterin are essential for calibrating HPLC-FLD or LC-MS/MS assays used in newborn screening programs to accurately subtype hyperphenylalaninemia and guide appropriate therapy selection (e.g., BH4 supplementation vs. dietary restriction).

Mechanistic Investigation of Phenylalanine Hydroxylase Inhibition by 7(S)BH4 in Primapterinuria and Vitiligo

The tetrahydro derivative of primapterin, 7(S)BH4, is a potent competitive inhibitor of phenylalanine hydroxylase (Ki = 2.3-4.9 μM), whereas its diastereomer 7(R)BH4 shows no inhibitory activity [2]. Primapterin reference material is required to generate and characterize these diastereomers for in vitro enzyme assays, molecular dynamics simulations of pterin-PAH complex formation, and investigations into the pathomechanisms linking PCD dysfunction to both the metabolic disorder primapterinuria and the skin depigmentation condition vitiligo.

Analytical Method Development and Validation for Pterin Panel Quantification in Clinical Laboratories

Primapterin is isobaric with biopterin and co-elutes with other pterins under non-optimized chromatographic conditions, necessitating dedicated method development for resolution [3]. High-purity primapterin reference standards are required for establishing linearity ranges (0.2-34.0 μmol/L), determining detection limits (<0.08 μmol/L), and validating recovery (92-108%) in HPLC-FLD or LC-MS/MS methods used for urinary pterin profiling in clinical diagnostic laboratories and newborn screening programs.

Metabolic Flux Studies Tracing BH4-Derived 7-Substituted Pterin Formation

Stable isotope-labeled primapterin or its precursors (e.g., ²H-labeled tetrahydrobiopterin) enable in vivo and in vitro tracing of the intramolecular rearrangement pathway that generates 7-substituted pterins from the BH4 pool [4]. Primapterin reference standards are essential for GC/MS or LC-MS/MS quantification of isotopic enrichment in metabolic flux experiments aimed at understanding the regulation of BH4 salvage pathways and the consequences of PCD deficiency on pterin homeostasis.

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